2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one
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Overview
Description
2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by cyclization to form the pyrazole ring. Subsequent reactions with pyridine derivatives lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), which enhance the reaction efficiency and yield. These methods are advantageous due to their operational simplicity, low cost, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been found to inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the fusion pattern of the rings.
2H-Pyrazolo[3,4-b]pyridines: Another isomeric form with different tautomeric structures.
Uniqueness: 2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one is unique due to its specific fusion pattern and the presence of a dihydro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5N3O |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
2,3a-dihydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-4H,(H,9,10) |
InChI Key |
WQLYTDFVMAKFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NNC(=O)C21 |
Origin of Product |
United States |
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